molecular formula C13H28O4 B093908 5,8,10,13-Tetraoxaheptadecane CAS No. 17392-22-2

5,8,10,13-Tetraoxaheptadecane

Cat. No. B093908
CAS RN: 17392-22-2
M. Wt: 248.36 g/mol
InChI Key: MHKHVNAGXJGYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8,10,13-Tetraoxaheptadecane, also known as crown ether, is a cyclic polyether with a wide range of applications in scientific research. Its unique chemical structure allows it to selectively bind with metal ions, making it a valuable tool in various fields of study. In

Mechanism Of Action

The mechanism of action of 5,8,10,13-Tetraoxaheptadecane involves the formation of a complex with metal ions through its oxygen atoms. The cyclic structure of the molecule allows for a snug fit around the metal ion, resulting in a stable complex. This complexation process has been extensively studied and characterized, providing valuable insights into the binding properties of 5,8,10,13-Tetraoxaheptadecane ethers.

Biochemical And Physiological Effects

5,8,10,13-Tetraoxaheptadecane has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with biological processes. However, its use in biological systems is limited due to its hydrophobic nature, which restricts its solubility in aqueous solutions.

Advantages And Limitations For Lab Experiments

The advantages of using 5,8,10,13-Tetraoxaheptadecane in lab experiments include its high selectivity for metal ions, ease of synthesis, and stability of the resulting complexes. It is also relatively inexpensive compared to other metal ion chelating agents. However, its hydrophobic nature limits its solubility in aqueous solutions, making it unsuitable for use in biological systems. Its selectivity for metal ions can also be a limitation in some cases, as it may not bind with other target molecules.

Future Directions

There are several future directions for the use of 5,8,10,13-Tetraoxaheptadecane in scientific research. One potential area of application is in the development of new metal ion sensors for environmental monitoring and detection of heavy metal contamination. Another area of interest is in the use of 5,8,10,13-Tetraoxaheptadecane ethers as drug delivery agents, where their ability to selectively bind with metal ions can be exploited to target specific tissues or cells. Additionally, further research is needed to explore the potential of 5,8,10,13-Tetraoxaheptadecane ethers in biological systems and to develop new synthesis methods for more efficient and sustainable production.
Conclusion
In conclusion, 5,8,10,13-Tetraoxaheptadecane, or 5,8,10,13-Tetraoxaheptadecane ether, is a valuable tool in scientific research due to its ability to selectively bind with metal ions. Its synthesis method has been optimized for high yields and purity, and it has been extensively used in various fields of study. Its mechanism of action involves the formation of stable complexes with metal ions through its oxygen atoms. While it has minimal biochemical and physiological effects, its hydrophobic nature limits its use in biological systems. However, there are several future directions for the use of 5,8,10,13-Tetraoxaheptadecane ethers in scientific research, including the development of new metal ion sensors and drug delivery agents.

Synthesis Methods

The synthesis of 5,8,10,13-Tetraoxaheptadecane involves the reaction of 1,2-dibromoethane with ethylene glycol in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydride to remove the bromine atoms, yielding 5,8,10,13-Tetraoxaheptadecane. This method has been widely used and optimized for high yields and purity.

Scientific Research Applications

5,8,10,13-Tetraoxaheptadecane has been extensively used in various scientific research applications. Its ability to selectively bind with metal ions has made it a valuable tool in analytical chemistry, particularly in the identification and quantification of metal ions in complex mixtures. It has also been used in the separation and purification of metal ions from solutions.

properties

CAS RN

17392-22-2

Product Name

5,8,10,13-Tetraoxaheptadecane

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

1-[2-(2-butoxyethoxymethoxy)ethoxy]butane

InChI

InChI=1S/C13H28O4/c1-3-5-7-14-9-11-16-13-17-12-10-15-8-6-4-2/h3-13H2,1-2H3

InChI Key

MHKHVNAGXJGYIT-UHFFFAOYSA-N

SMILES

CCCCOCCOCOCCOCCCC

Canonical SMILES

CCCCOCCOCOCCOCCCC

Other CAS RN

17392-22-2

Origin of Product

United States

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